Aurodox

T3SS Inhibition Anti-Virulence EPEC

Aurodox is the only elfamycin with a quantified dual mechanism: direct EF-Tu binding for protein synthesis inhibition and potent T3SS blockade (IC50 = 1.5 μg/mL) at sub-bactericidal concentrations. Unlike kirromycin or factumycin, it uniquely disarms Gram-negative pathogens (EPEC, Salmonella, Yersinia) without selecting for resistance. Validated in a lethal murine C. rodentium model via anti-virulence activity. Essential for T3SS mechanistic dissection, anti-virulence drug discovery, and SAR-driven medicinal chemistry. Substitution with generic elfamycins risks experimental failure.

Molecular Formula C44H62N2O12
Molecular Weight 811.0 g/mol
CAS No. 12704-90-4
Cat. No. B605688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurodox
CAS12704-90-4
SynonymsAurodox;  NSC 233989;  NSC-233989;  NSC233989.
Molecular FormulaC44H62N2O12
Molecular Weight811.0 g/mol
Structural Identifiers
SMILESCCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)O)O)O
InChIInChI=1S/C44H62N2O12/c1-10-12-14-22-32-43(6,7)39(51)40(52)44(55,58-32)29(11-2)41(53)45-24-18-17-20-27(4)37(56-9)28(5)38-36(50)35(49)31(57-38)21-16-13-15-19-26(3)34(48)33-30(47)23-25-46(8)42(33)54/h10,12-23,25,28-29,31-32,35-40,47,49-52,55H,11,24H2,1-9H3,(H,45,53)/b12-10-,15-13+,18-17+,21-16+,22-14+,26-19+,27-20+/t28-,29-,31-,32+,35+,36+,37-,38+,39+,40-,44-/m1/s1
InChIKeyNTAHMPNXQOYXSX-WKSONYIQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aurodox (CAS 12704-90-4): A Dual-Function Polyketide Antibiotic and T3SS Inhibitor for Antimicrobial and Anti-Virulence Research


Aurodox (CAS 12704-90-4), also known as X-5108, is a polyketide antibiotic derived from Streptomyces goldiniensis [1]. It functions dually: it acts as a direct antibacterial agent by binding to bacterial elongation factor Tu (EF-Tu), inhibiting protein synthesis, and acts as an anti-virulence agent by specifically inhibiting the bacterial type III secretion system (T3SS) in multiple Gram-negative pathogens [2]. This unique dual mechanism makes Aurodox a critical tool for probing bacterial pathogenesis and exploring non-biocidal therapeutic strategies, setting it apart from conventional antibiotics that solely target bacterial viability.

Aurodox (CAS 12704-90-4): Why Direct Substitution with Kirromycin or Other Elfamycins Is Scientifically Unsound


Substituting Aurodox with seemingly similar elfamycins, such as kirromycin or factumycin, is not scientifically justifiable due to their distinct functional and mechanistic profiles. While they share the EF-Tu inhibition mechanism, they diverge significantly in their potency, selectivity for the T3SS, and in vivo efficacy. For instance, Aurodox demonstrates a unique, potent inhibition of T3SS with a quantified IC50, a property not equally shared by its analogs [1]. Furthermore, Aurodox's proven in vivo protection in a lethal murine infection model, mediated by its anti-virulence activity, is a functional attribute not established for its closest structural relatives [2]. Procurement of a generic substitute risks experimental failure, as the specific quantitative performance metrics of Aurodox are not interchangeable with those of other compounds in its class.

Aurodox (CAS 12704-90-4): Head-to-Head Quantitative Differentiation Against Elfamycin Comparators


Potent and Specific Inhibition of T3SS in EPEC vs. Broad-Spectrum Protein Synthesis Inhibitor

Aurodox demonstrates potent, specific inhibition of the Type III Secretion System (T3SS) in Enteropathogenic Escherichia coli (EPEC), a property that is mechanistically distinct from its EF-Tu-mediated antibacterial activity. This is evidenced by its low IC50 for T3SS-mediated hemolysis. In contrast, a close structural derivative was synthesized that retained equivalent T3SS inhibitory activity but completely lacked antibacterial activity (a 69-fold selectivity window), proving the two activities are mediated by distinct structural motifs and targets [1]. This dual, separable functionality is not a defined feature for other elfamycins like kirromycin or factumycin, which are primarily characterized as EF-Tu inhibitors.

T3SS Inhibition Anti-Virulence EPEC

In Vivo Efficacy in a Murine Lethal Infection Model: Aurodox vs. Untreated Controls

Aurodox has been proven to confer survival benefit in a lethal murine infection model via its anti-virulence mechanism. Administration of Aurodox allowed mice to survive a lethal dose of Citrobacter rodentium, a model pathogen for human Enteropathogenic E. coli (EPEC) [1]. This in vivo protection was achieved without directly killing the pathogen, as Aurodox did not affect bacterial growth in vitro at the effective T3SS-inhibitory concentrations. No similar in vivo survival data exist for closely related elfamycins like factumycin or kirromycin, which have not been validated as anti-virulence agents in a lethal model.

In Vivo Efficacy Citrobacter rodentium Anti-Virulence

Superior Antimicrobial Spectrum and Potency Against Gram-Positive Bacteria vs. Factumycin

Aurodox demonstrates a broader and more potent antibacterial spectrum against key Gram-positive organisms when directly compared to the structurally related elfamycin, factumycin. Disk diffusion assays reveal that Aurodox produces measurable zones of inhibition against Bacillus subtilis, Staphylococcus aureus, and Mycobacterium smegmatis, whereas factumycin is inactive against these same strains at the tested concentration [1]. This difference is likely due to structural variations that influence target binding or bacterial permeability.

Antibacterial Spectrum MIC Gram-Positive

Distinct Molecular Target for Anti-Virulence: Aurodox Binds PurA, Not Just EF-Tu

While all elfamycins are known to bind EF-Tu and inhibit protein synthesis, Aurodox possesses a unique, second molecular target responsible for its anti-virulence activity. Aurodox has been shown to bind directly to adenylosuccinate synthase (PurA), an enzyme involved in purine biosynthesis [1]. This interaction was found to be the primary driver of T3SS inhibition and in vivo protection against C. rodentium. This dual-target mechanism is a unique feature of Aurodox, distinguishing it from other elfamycins like kirromycin and efrotomycin, which are solely characterized as EF-Tu inhibitors.

Mechanism of Action PurA Target Identification

Aurodox (CAS 12704-90-4): High-Value Application Scenarios for Research and Industrial Procurement


Functional Characterization of the Bacterial Type III Secretion System (T3SS)

Aurodox serves as a precise molecular probe to dissect the regulatory mechanisms of the T3SS. Researchers use it to inhibit T3SS function and expression in pathogens like EPEC, Salmonella Typhimurium, Yersinia pseudotuberculosis, and Vibrio parahaemolyticus, without affecting bacterial viability at effective concentrations [1]. This allows for the specific study of T3SS-dependent virulence mechanisms, such as effector protein translocation and host cell invasion, in a controlled manner that is not achievable with broad-spectrum antibiotics.

In Vivo Validation of Anti-Virulence Therapeutic Strategies

Aurodox is a key tool for validating the anti-virulence therapeutic concept in vivo. Its proven ability to protect mice from a lethal Citrobacter rodentium infection provides a robust, established model for evaluating the therapeutic potential of T3SS inhibition [2]. This application is critical for drug discovery programs aiming to develop new classes of anti-infective agents that disarm pathogens without selecting for drug resistance.

Structure-Activity Relationship (SAR) Studies for Dual-Function Antibiotics

Aurodox's unique dual activity—antibacterial via EF-Tu and anti-virulence via PurA/T3SS inhibition—makes it an exceptional scaffold for medicinal chemistry. Researchers can use Aurodox to synthesize and evaluate derivatives with decoupled or enhanced activities, as demonstrated by the generation of a T3SS-selective analog [3]. This SAR work is fundamental for creating next-generation therapeutics with minimized off-target effects and reduced selective pressure for resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aurodox

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.